molecular formula C11H13N5O3 B4374911 (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone

(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone

Cat. No.: B4374911
M. Wt: 263.25 g/mol
InChI Key: DWYJHIAEYAONQA-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with a nitro group, an ethyl group, and a carbonyl group linked to another pyrazole ring, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring . The carbonyl group can be introduced via acylation reactions using acyl chlorides or anhydrides .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Acylation: Acyl chlorides, anhydrides.

    Halogenation: Halogens (chlorine, bromine), catalysts (iron(III) chloride).

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Alcohol derivatives: Formed from the reduction of the carbonyl group.

    Halogenated derivatives: Formed from electrophilic substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-4-nitro-1H-pyrazole
  • 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-4-amino-1H-pyrazole

Uniqueness

(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone is unique due to the presence of both a nitro group and a carbonyl group linked to two pyrazole rings. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(1-ethyl-4-nitropyrazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-4-14-6-9(16(18)19)10(13-14)11(17)15-8(3)5-7(2)12-15/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYJHIAEYAONQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(=CC(=N2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone
Reactant of Route 3
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(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone
Reactant of Route 5
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone
Reactant of Route 6
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone

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